2,5-Bis(trifluoromethyl)phenylisothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

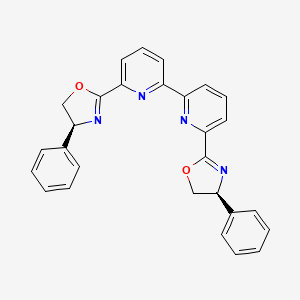

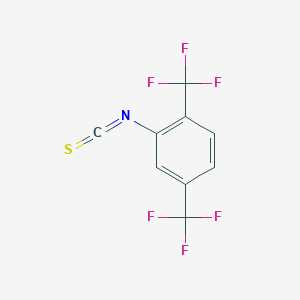

2,5-Bis(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H3F6NS . It is used in various scientific research fields.

Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)phenylisothiocyanate is represented by the formula C9H3F6NS . This indicates that the compound consists of 9 carbon atoms, 3 hydrogen atoms, 6 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(trifluoromethyl)phenylisothiocyanate include a molecular weight of 271.18 . The compound is in a liquid state and has a density of 1.485 g/mL at 25 °C .科学的研究の応用

Liquid Chromatography-Tandem Mass Spectrometry and Nuclear Magnetic Resonance

2,5-Bis(trifluoromethyl)phenylisothiocyanate is used as a derivatization reagent for biogenic amines like histamine, tyramine, tryptamine, and 2-phenylethylamine, aiding in their detection and quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR) analysis. This application demonstrates the reagent's utility in analyzing biogenic amines in beverages, providing efficient separation and determination of derivatives (Jastrzębska et al., 2018).

Synthesis of Phenothiazine Cruciforms

The compound plays a role in the synthesis of novel phenothiazine-containing cruciforms, which are important for metallochromic properties. These cruciforms, utilized in array-type sensory applications for metal cations, exhibit significant shifts in emission upon exposure to magnesium and zinc triflates, indicating their potential in sensory and analytical applications (Hauck et al., 2007).

Catalytic Activity in Transesterification

2,5-Bis(trifluoromethyl)phenylisothiocyanate derivatives serve as effective organocatalysts in the transesterification of methyl carboxylates and alcohols. Their ability to catalyze reactions under azeotropic reflux conditions in hydrocarbons like heptane and octane demonstrates their potential in organic synthesis and industrial applications (Ishihara et al., 2008).

Synthesis of Organic Field-Effect Transistors

The compound is integral in synthesizing mixed phenylene-thiophene oligomers used in n-type semiconductors for organic field-effect transistors. These applications highlight its role in the development of semiconductor technology and electronic devices (Facchetti et al., 2004).

Hydrogen-Bonding Thiourea Organocatalysis

Research indicates that the compound's 3,5-bis(trifluoromethyl)phenyl group is crucial in thiourea organocatalysis, especially in binding events with Lewis-basic sites. This finding has implications for catalyst design in chemical syntheses (Lippert et al., 2012).

Synthesis of Polymeric Materials

2,5-Bis(trifluoromethyl)phenylisothiocyanate contributes to the synthesis of trifluoromethyl-substituted styrene polymers and copolymers. These materials, notable for their high thermal stability, excellent optical transparency, and low dielectric constants, have potential applications in novel optical materials (Teng et al., 2011).

Safety and Hazards

特性

IUPAC Name |

2-isothiocyanato-1,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDXGQJPAJBFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)phenylisothiocyanate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)

![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)

![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)

![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)